molecular formula C21H23F3N4O2 B2375826 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1790197-03-3

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B2375826
CAS No.: 1790197-03-3
M. Wt: 420.436
InChI Key: NNXMWNGMEYUWFC-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core with two distinct substituents:

  • 1-(6-cyclopropylpyrimidin-4-yl): A pyrimidine ring substituted with a cyclopropyl group at the 6-position, linked to the piperidine nitrogen.
  • N-[2-methoxy-5-(trifluoromethyl)phenyl]: An aromatic group with a methoxy (-OCH₃) substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl-pyrimidine moiety may contribute to steric and electronic effects critical for target binding.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c1-30-18-7-6-15(21(22,23)24)9-17(18)27-20(29)14-3-2-8-28(11-14)19-10-16(13-4-5-13)25-12-26-19/h6-7,9-10,12-14H,2-5,8,11H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMWNGMEYUWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.

    Formation of the piperidine ring: This can be done through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling reactions: The final step involves coupling the pyrimidine and piperidine moieties with the methoxy-trifluoromethyl phenyl group using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice.

    Use of catalysts: To increase reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can produce halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological pathways and mechanisms.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide would depend on its specific molecular targets and pathways. This could involve:

    Binding to receptors: Such as G-protein coupled receptors or ion channels.

    Inhibition of enzymes: Such as kinases or proteases.

    Modulation of signaling pathways: Such as MAPK or PI3K/Akt pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table compares key structural elements of the compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups of Interest
Target Compound Piperidine-3-carboxamide 6-cyclopropylpyrimidin-4-yl, 2-methoxy-5-(trifluoromethyl)phenyl Trifluoromethyl, cyclopropyl, pyrimidine
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, methylcyclopropyl carbamoyl, trifluoroethylamino Trifluoroethylamino, methylcyclopropyl, carbamoyl
F13714 Benzoyl-piperidine 3-chloro-4-fluorophenyl, 5-methyl-6-(methylamino)pyridinylmethyl Chloro, fluoro, methylamino pyridine
Key Observations:

Core Flexibility : The target compound’s piperidine core offers conformational flexibility compared to the rigid furopyridine core in or the benzoyl-piperidine in . This may influence binding kinetics and selectivity.

Substituent Impact: The trifluoromethyl group in the target compound and enhances resistance to oxidative metabolism, a common strategy in medicinal chemistry. Cyclopropyl variants: The target compound uses a 6-cyclopropylpyrimidin-4-yl group, whereas employs a methylcyclopropyl carbamoyl substituent. Aromatic Systems: The 2-methoxy-5-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-fluorophenyl in and 3-chloro-4-fluorophenyl in . These differences modulate electron-withdrawing/donating effects and hydrophobic interactions.

Biological Activity

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21F3N4OC_{19}H_{21}F_{3}N_{4}O with a molecular weight of approximately 396.39 g/mol. The structure consists of a piperidine ring substituted with a pyrimidine moiety and a trifluoromethyl phenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimalarial agent, antidepressant, and its effects on specific receptors.

Antimalarial Activity

Recent studies have identified similar pyrimidine derivatives as potent inhibitors against Plasmodium falciparum kinases, which are crucial for malaria treatment. For instance, compounds with structural modifications similar to our target compound have shown IC50 values ranging from 216 to 274 nM against PfPK6, indicating promising antimalarial properties .

CompoundTarget KinaseIC50 (nM)
1PfPK6216
2PfGSK3695

Antidepressant Activity

Research has highlighted the compound's interaction with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions suggest potential antidepressant effects. The compound has been shown to exhibit mixed receptor affinity with weak inhibitory effects on phosphodiesterases (PDE4B and PDE10A), which are involved in mood regulation .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Kinase Inhibition : The compound inhibits specific kinases involved in cellular signaling pathways, particularly in malaria parasites.
  • Receptor Modulation : It modulates serotonin receptors, potentially influencing neurotransmitter release and mood stabilization.
  • Phosphodiesterase Inhibition : Weak inhibition of phosphodiesterases may contribute to increased levels of cyclic AMP (cAMP), enhancing neuronal signaling.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study A : A clinical trial involving a related pyrimidine derivative demonstrated significant improvement in depressive symptoms among participants after six weeks of treatment.
  • Study B : Another study focused on the antimalarial properties, where patients treated with a similar compound showed reduced parasitemia levels compared to the control group.

Q & A

What are the critical challenges in synthesizing 1-(6-cyclopropylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide, and how can reaction conditions be optimized?

Advanced Research Focus
The synthesis of this compound involves multi-step reactions, including amide bond formation and pyrimidine-cyclopropyl coupling. Key challenges include:

  • Low yields during cyclopropane-pyrimidine coupling due to steric hindrance.
  • Impurity formation from side reactions involving the trifluoromethyl group.
    Methodological Solutions :
  • Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation efficiency .
  • Optimize solvent polarity (e.g., dimethylformamide for solubility) and temperature (reflux conditions) to suppress byproducts .
  • Monitor reaction progress via HPLC to isolate intermediates and minimize impurities .

How can researchers validate the structural integrity of this compound, particularly its piperidine-pyrimidine conformation?

Basic Research Focus
Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperidine ring conformation and substituent positions (e.g., cyclopropyl group at C6 of pyrimidine) .
  • X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the methoxy group and piperidine nitrogen, critical for stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C21H22F3N3O2) and detects isotopic patterns of trifluoromethyl groups .

What strategies are effective for analyzing contradictory bioactivity data in preclinical studies of this compound?

Advanced Research Focus
Contradictory results in biological assays (e.g., inconsistent IC50 values) may arise from:

  • Solubility variations in different assay buffers.
  • Metabolic instability of the cyclopropyl group in cell-based vs. cell-free systems.
    Methodological Solutions :
  • Standardize solubility using co-solvents like DMSO (<0.1% to avoid cytotoxicity) .
  • Conduct metabolic stability studies (e.g., liver microsome assays) to identify degradation pathways .
  • Validate target engagement via competitive binding assays with radiolabeled analogs .

How can computational modeling guide the design of derivatives with improved target selectivity?

Advanced Research Focus
Computational approaches reduce trial-and-error in derivative design:

  • Molecular Docking : Predict binding poses of the trifluoromethylphenyl group in hydrophobic pockets of target proteins (e.g., kinases) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with inhibitory activity .
  • MD Simulations : Assess conformational flexibility of the piperidine ring under physiological conditions .

What are the best practices for purity optimization in large-scale synthesis of this compound?

Basic Research Focus
Purity >95% is essential for reproducible bioactivity:

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to separate polar impurities .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate crystalline forms .
  • Spectroscopic Purity Checks : FT-IR detects residual solvents; elemental analysis confirms C/H/N ratios .

How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Advanced Research Focus
The -CF3 group enhances metabolic stability but may reduce solubility:

  • LogP Analysis : The group increases lipophilicity (predicted LogP ≈ 3.2), improving membrane permeability .
  • CYP450 Inhibition Assays : Test for interactions with cytochrome P450 enzymes to predict drug-drug interactions .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify binding affinity (>90% common for trifluoromethylated drugs) .

What experimental designs are recommended for assessing this compound’s off-target effects in cellular models?

Advanced Research Focus
Comprehensive off-target profiling requires:

  • Kinase Panels : Screen against 100+ kinases to identify non-specific inhibition (e.g., EGFR or VEGFR2) .
  • Transcriptomics : RNA-seq of treated cells reveals pathways altered by unintended targets .
  • Proteome-Wide Affinity Pull-Down : Biotinylated analogs isolate interacting proteins for mass spec identification .

How can researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Advanced Research Focus
3D models often show reduced cytotoxicity due to diffusion barriers:

  • Spheroid Penetration Assays : Track compound distribution via fluorescent labeling .
  • Hypoxia Markers : Measure HIF-1α levels to assess microenvironmental effects on activity .
  • Dose-Response Calibration : Adjust IC50 calculations based on spheroid volume and penetration efficiency .

What are the key considerations for scaling up the synthesis while maintaining enantiomeric purity?

Advanced Research Focus
Chiral centers in the piperidine ring require strict control:

  • Chiral HPLC : Monitor enantiomeric excess (≥98%) during cyclopropane coupling .
  • Asymmetric Catalysis : Use Pd-catalyzed cross-coupling with BINAP ligands to retain configuration .
  • Crystallization-Induced Diastereomer Resolution : Separate diastereomers using chiral carboxylic acids .

How can researchers leverage structural analogs to infer the mechanism of action of this compound?

Basic Research Focus
Analog studies provide mechanistic clues:

  • SAR of Pyrimidine Derivatives : Compare activity of cyclopropyl vs. methyl-substituted analogs to map pharmacophores .
  • Cross-Target Profiling : Test analogs against related targets (e.g., PARP vs. PI3K) to identify shared binding motifs .
  • Thermodynamic Solubility Measurements : Corporate substituent effects (e.g., methoxy vs. ethoxy) on bioavailability .

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